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molecular formula C12H17FN2 B8586803 N2-Cyclohexyl-4-fluorobenzene-1,2-diamine

N2-Cyclohexyl-4-fluorobenzene-1,2-diamine

Cat. No. B8586803
M. Wt: 208.27 g/mol
InChI Key: PRCJVWGICQNQDB-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

(Cyclohexyl-(5-fluoro-2-nitrophenyl)amine (2.4 g, 10.0 mmol) was dissolved in EtOAc (40 mL) and the flask evacuated and flushed with nitrogen gas. 10% Pd/C (0.24 g) was added and the reaction mixture stirred under an atmosphere of hydrogen gas, at RT overnight. The resultant mixture was filtered through Celite® and the filtrate was concentrated in vacuo to afford the title compound as a dark red oil (1.9 g, 92%). 1H NMR (CDCl3, 400 MHz): δ 6.61 (1H, dd, J=8.35, 5.74 Hz), 6.35 (1H, dd, J=11.23, 2.77 Hz), 6.27 (1H, td, J=8.43, 2.76 Hz), 3.23-3.11 (1H, m), 2.11-2.00 (2H, m), 1.83-1.72 (2H, m), 1.70-1.60 (1H, m), 1.47-1.12 (5H, m)
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][C:8]2[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:9]=2[N+:15]([O-])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>CCOC(C)=O>[CH:1]1([NH:7][C:8]2[C:9]([NH2:15])=[CH:10][CH:11]=[C:12]([F:14])[CH:13]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C1(CCCCC1)NC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred under an atmosphere of hydrogen gas, at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask evacuated
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen gas
ADDITION
Type
ADDITION
Details
10% Pd/C (0.24 g) was added
FILTRATION
Type
FILTRATION
Details
The resultant mixture was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCCC1)NC=1C(=CC=C(C1)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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